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(4-(Methylamino)phenyl)methanol: A Versatile
Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-(Methylamino)phenyl)methanol is a deceptively simple aromatic alcohol that has emerged
as a cornerstone scaffold in contemporary medicinal chemistry. Its unique structural and
electronic properties, combined with its synthetic tractability, make it an invaluable starting point
for the development of novel therapeutics across a spectrum of diseases. This guide provides a
comprehensive overview of the synthesis, physicochemical characteristics, and diverse
applications of this compound, highlighting its potential to accelerate drug discovery programs.
Through an exploration of its role in the creation of kinase inhibitors, antiviral agents, and other
biologically active molecules, we aim to equip researchers with the knowledge to strategically
leverage this powerful building block.

The Strategic Advantage of (4-
(Methylamino)phenyl)methanol in Medicinal Chemistry

In the quest for new medicines, the choice of a core molecular framework is a critical decision
that profoundly influences the trajectory of a drug discovery project. (4-
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(Methylamino)phenyl)methanol offers a compelling combination of features that make it a
highly strategic choice. The molecule possesses a trifecta of reactive sites: a benzylic alcohol
amenable to a wide range of transformations, a secondary methylamino group that can
participate in crucial hydrogen bonding interactions with biological targets, and an aromatic ring
that can be further functionalized. This inherent versatility allows for the systematic exploration
of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Foundational Knowledge: Physicochemical Properties
and Synthesis

A deep understanding of a molecule's fundamental characteristics is paramount for its effective
application in drug design.

2.1. Physicochemical Profile

The physicochemical properties of (4-(Methylamino)phenyl)methanol align well with the
principles of lead-like and drug-like chemical space, providing a solid foundation for the
development of orally bioavailable drugs.
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Significance in Drug
Property Value .
Discovery

A low molecular weight allows

for substantial synthetic
Molecular Formula C8H11NO elaboration without exceeding

typical molecular weight cutoffs

for oral drugs.[1]

Ideal starting point for a lead
Molecular Weight 137.18 g/mol generation or optimization

campaign.[1]

This value suggests a
favorable balance between
aqueous solubility and lipid
XLogP3 0.9 -
membrane permeability, a key

determinant of oral absorption.

[1]

The alcohol and amine

functionalities can form critical
Hydrogen Bond Donors 2 hydrogen bonds with protein

targets, contributing to binding

affinity.

The nitrogen and oxygen

atoms can also accept
Hydrogen Bond Acceptors 2 hydrogen bonds, providing

additional opportunities for

target engagement.

Data sourced from PubChem CID 12128786.[1]

2.2. Synthetic Accessibility

The value of a chemical scaffold is greatly enhanced by its ease of synthesis. (4-
(Methylamino)phenyl)methanol can be readily prepared via several established synthetic
routes, ensuring a reliable supply for research and development activities. A common approach
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involves the reductive amination of 4-formylbenzoic acid, followed by reduction of the
carboxylic acid.

Conceptual Synthetic Workflow

G-Formylbenzoic AcioD Methylamine

Reducing Agent

(Schlff Base Intermediate (e.g., NaBH4)

Reduction
. . . Reducing Agent
G—(Methylamlno)benzmc AcuD (e.., LIAIHA)

Reduction

(4-(Methylamino)phenyl)methanol

Click to download full resolution via product page
Caption: A generalized workflow for the synthesis of (4-(Methylamino)phenyl)methanol.
Exemplary Synthetic Protocol

» Reductive Amination: 4-Formylbenzoic acid is dissolved in a suitable solvent, such as
methanol. An excess of methylamine is added, and the mixture is stirred to form the
corresponding imine. This is then reduced in situ with a mild reducing agent like sodium
borohydride to yield 4-(methylamino)benzoic acid.

¢ Reduction of Carboxylic Acid: The resulting 4-(methylamino)benzoic acid is then reduced to
the corresponding alcohol. This can be achieved using a more powerful reducing agent, such
as lithium aluminum hydride, in an anhydrous ethereal solvent like tetrahydrofuran (THF).
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» Work-up and Purification: Following the reduction, the reaction is carefully quenched, and the
product is extracted and purified, typically by column chromatography, to yield pure (4-
(Methylamino)phenyl)methanol.

Diverse Applications in Medicinal Chemistry

The true utility of (4-(Methylamino)phenyl)methanol is demonstrated by its incorporation into
a wide array of biologically active molecules.

3.1. As a Scaffold for Kinase Inhibitors

The RAS-RAF-MEK-MAPK signaling pathway is a critical regulator of cell growth and
proliferation, and its aberrant activation is a hallmark of many cancers.[2][3] Consequently, the
kinases within this cascade are prime targets for therapeutic intervention. The (4-
(Methylamino)phenyl)methanol moiety has been successfully employed as a core
component of potent and selective kinase inhibitors. The methylamino group often serves as a
key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common
feature in type Il kinase inhibitors.[3]

lllustrative Kinase Inhibition Pathway

Upstream Signaling

MAPK Cascade Cellular Response

Signal cell

(4-(Methylamino)phenymethanol
-based Inhibitor

Click to download full resolution via product page

Caption: A schematic of a (4-(Methylamino)phenyl)methanol-based inhibitor targeting the
RAF kinase.

3.2. In the Development of Antiviral Agents
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The functional groups of (4-(Methylamino)phenyl)methanol also lend themselves to the
design of antiviral agents. For instance, derivatives of N-phenylbenzamide containing a
methylamino group have shown promising anti-hepatitis B virus (HBV) activity.[4] The antiviral
effect of one such derivative, IMB-0523, is thought to be mediated by an increase in the
intracellular levels of APOBEC3G (A3G), a host protein with known anti-HBV activity.[4] This
highlights the potential for this scaffold to be utilized in host-targeting antiviral strategies.

3.3. As a Building Block for Antiplasmodial Agents

Malaria remains a significant global health challenge, and the development of new antimalarial
drugs is a priority. The quinoline methanols, such as mefloquine, are an important class of
antimalarials.[5] Structure-activity relationship (SAR) studies on these compounds have shown
that modifications to the amino alcohol side chain can modulate both potency and central
nervous system accumulation.[5] The (4-(Methylamino)phenyl)methanol scaffold provides a
valuable starting point for the design of novel quinoline methanols with improved therapeutic
profiles.

Future Directions and Conclusion

(4-(Methylamino)phenyl)methanol is a versatile and strategically important building block in
modern medicinal chemistry. Its favorable physicochemical properties and synthetic
accessibility make it an attractive starting point for the development of a wide range of
therapeutic agents. The successful application of this scaffold in the design of kinase inhibitors,
antiviral compounds, and antimalarial agents underscores its broad utility. As our understanding
of disease biology continues to evolve, the ability to rapidly and efficiently synthesize diverse
libraries of compounds based on the (4-(Methylamino)phenyl)methanol core will undoubtedly
lead to the discovery of new and innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methylamino_phenyl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methylamino_phenyl_methanol
https://pubmed.ncbi.nlm.nih.gov/25965804/
https://pubmed.ncbi.nlm.nih.gov/25965804/
https://pubmed.ncbi.nlm.nih.gov/25965804/
https://pubmed.ncbi.nlm.nih.gov/25965804/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00067
https://pubmed.ncbi.nlm.nih.gov/32982177/
https://pubmed.ncbi.nlm.nih.gov/32982177/
https://pubmed.ncbi.nlm.nih.gov/21854078/
https://pubmed.ncbi.nlm.nih.gov/21854078/
https://pubmed.ncbi.nlm.nih.gov/21854078/
https://www.benchchem.com/product/b1601436#potential-applications-of-4-methylamino-phenyl-methanol-in-medicinal-chemistry
https://www.benchchem.com/product/b1601436#potential-applications-of-4-methylamino-phenyl-methanol-in-medicinal-chemistry
https://www.benchchem.com/product/b1601436#potential-applications-of-4-methylamino-phenyl-methanol-in-medicinal-chemistry
https://www.benchchem.com/product/b1601436#potential-applications-of-4-methylamino-phenyl-methanol-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1601436?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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